2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
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Description
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to crisaborole , a non-steroidal topical medication used for the treatment of mild-moderate atopic dermatitis . Crisaborole primarily targets the phosphodiesterase 4 (PDE4) enzyme , a key regulator of inflammatory cytokine production .
Mode of Action
Based on its structural similarity to crisaborole , it may also inhibit PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This can result in reduced inflammation and improved disease severity .
Biochemical Pathways
Crisaborole’s inhibition of pde4 affects the camp-dependent pathway , which plays a crucial role in the regulation of inflammation. By increasing cAMP levels, the compound may reduce the production of inflammatory cytokines .
Result of Action
Based on its potential pde4 inhibitory activity, it may reduce local inflammation in the skin and prevent further exacerbation of the disease .
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-10-7-11-20(15)14-9-6-5-8-13(14)12-18/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJUHGGCFLCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.